

Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Hydroxyphenyl)benzaldehyde

Cat. No.: B110983

[Get Quote](#)

4-(4-Hydroxyphenyl)benzaldehyde, also known as 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a biphenyl scaffold with a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization, from designing synthetic routes to developing novel pharmaceutical agents and advanced polymers. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to empower researchers in their scientific endeavors.

Core Physicochemical Properties

The utility of any chemical compound is fundamentally dictated by its physical and chemical characteristics. For **4-(4-Hydroxyphenyl)benzaldehyde**, these properties influence its reactivity, solubility, and ultimately, its suitability for various applications.

Property	Value	Significance
Molecular Formula	C ₁₃ H ₁₀ O ₂	Defines the elemental composition of the molecule.
Molecular Weight	198.22 g/mol [1][2]	Crucial for stoichiometric calculations in chemical reactions.
CAS Number	100980-82-3[1][2]	A unique identifier for the compound.
Appearance	Off-white to light yellow solid[2]	Basic physical state at ambient conditions.
Melting Point	158-161 °C[1][2]	Indicates purity and the temperature at which it transitions to a liquid.
Boiling Point	373.7 ± 25.0 °C (Predicted)[1][2]	The temperature at which the liquid transitions to a gas.
pKa	9.57 ± 0.26 (Predicted)[2]	Relates to the acidity of the phenolic hydroxyl group, influencing its reactivity in basic conditions.

Solubility Profile

The solubility of **4-(4-Hydroxyphenyl)benzaldehyde** is a critical parameter, especially in the context of reaction engineering and pharmaceutical formulation. While its biphenyl structure imparts a degree of hydrophobicity, the presence of the hydroxyl and aldehyde groups allows for hydrogen bonding, influencing its solubility in various solvents.

Systematic studies have been conducted to quantify its solubility in a range of organic solvents. The mole fraction solubility generally increases with temperature. In one study, the solubility order was determined to be: N,N-dimethylformamide > 2-butanone > acetone > ethyl acetate > (1-butanol, isopropanol) > n-propanol > ethanol > methanol > acetonitrile > toluene.[3] This trend highlights its preference for polar aprotic and polar protic solvents, which is crucial for

selecting appropriate solvent systems for synthesis, purification, and formulation. The solution process in these solvents has been shown to be spontaneous and favorable.[3]

Spectroscopic and Structural Characterization

The structural elucidation of **4-(4-Hydroxyphenyl)benzaldehyde** and its derivatives is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is typically observed as a singlet in the downfield region. The aromatic protons appear as a series of multiplets, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the biphenyl rings.
- ^{13}C NMR: The carbon NMR spectrum complements the ^1H NMR data, showing a characteristic peak for the carbonyl carbon of the aldehyde group at a significant downfield shift. The aromatic carbons also give rise to a set of signals in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in **4-(4-Hydroxyphenyl)benzaldehyde**.

- A broad absorption band is typically observed in the region of $3200\text{--}3600\text{ cm}^{-1}$, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
- A strong, sharp peak around $1680\text{--}1700\text{ cm}^{-1}$ corresponds to the C=O stretching vibration of the aldehyde group.[4]
- Absorptions in the $1400\text{--}1600\text{ cm}^{-1}$ range are indicative of the C=C stretching vibrations within the aromatic rings.[4]

UV-Vis Spectroscopy

Due to the extended π -conjugated system of the biphenyl structure in conjunction with the carbonyl group, **4-(4-Hydroxyphenyl)benzaldehyde** exhibits characteristic absorption peaks in the UV-Vis spectrum.^[4]

Experimental Protocols: A Methodical Approach to Characterization

The accurate determination of physicochemical properties relies on robust and validated experimental methodologies. The following protocols outline standard procedures for characterizing **4-(4-Hydroxyphenyl)benzaldehyde**.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

- **Rationale:** DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point, which is a key indicator of purity.
- **Procedure:**
 - Accurately weigh 1-5 mg of **4-(4-Hydroxyphenyl)benzaldehyde** into an aluminum DSC pan.
 - Crimp the pan to ensure good thermal contact. An empty, crimped pan is used as the reference.
 - Place both the sample and reference pans into the DSC cell.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol 2: Isothermal Solubility Determination

- **Rationale:** The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. Quantification by High-

Performance Liquid Chromatography (HPLC) ensures high accuracy and sensitivity.

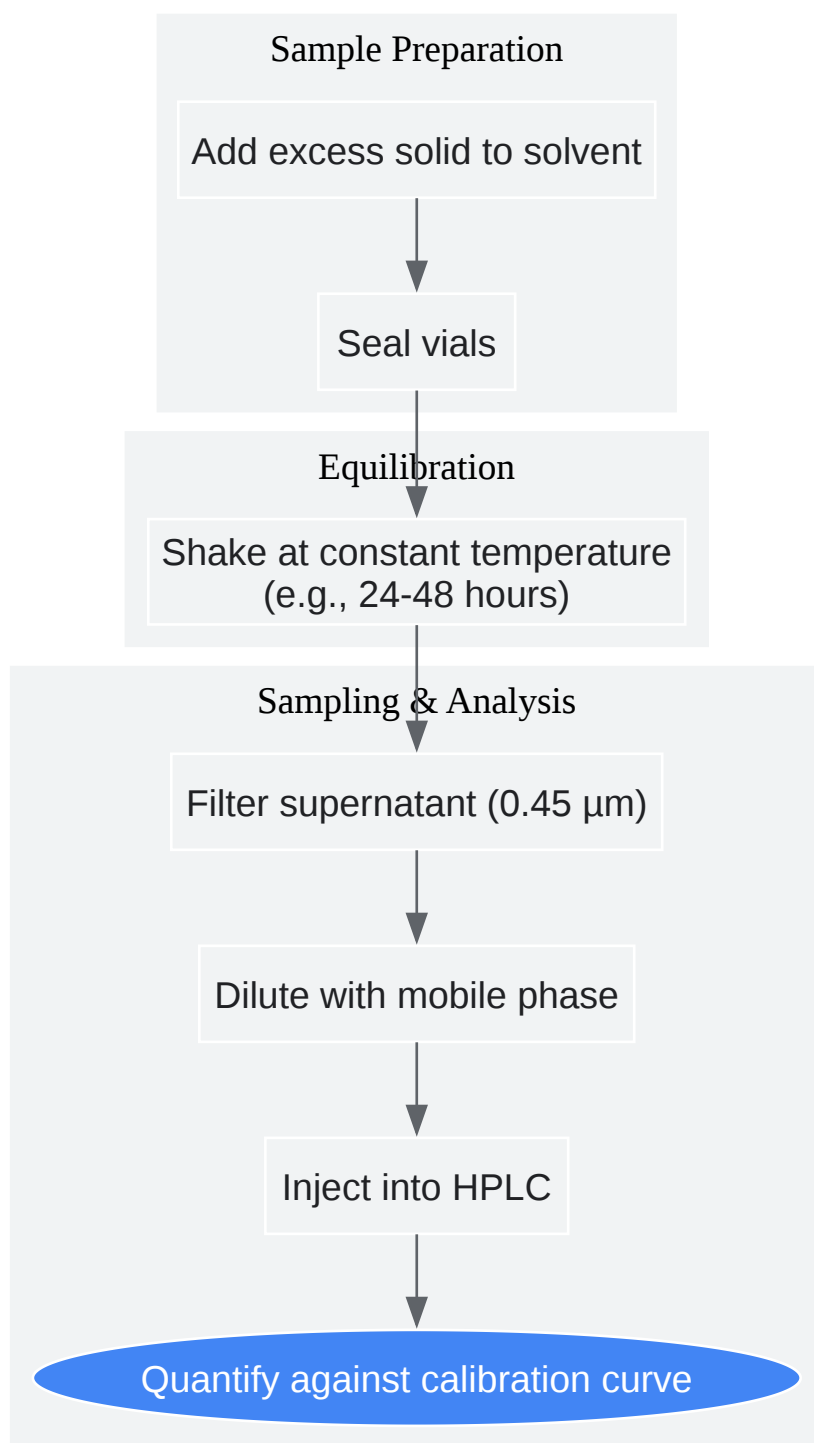
- Procedure:
 - Add an excess amount of solid **4-(4-Hydroxyphenyl)benzaldehyde** to a series of vials, each containing a different solvent of interest.
 - Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, allow the solid to settle.
 - Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
 - Dilute the filtered solution with a suitable mobile phase.
 - Analyze the diluted sample by a validated HPLC method to determine the concentration of **4-(4-Hydroxyphenyl)benzaldehyde**.
 - Construct a calibration curve using standards of known concentrations to quantify the solubility.

Visualizations

Chemical Structure

Caption: Chemical structure of **4-(4-Hydroxyphenyl)benzaldehyde**.

Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: Isothermal shake-flask solubility determination workflow.

Applications in Research and Drug Development

The unique combination of a reactive aldehyde and a nucleophilic/acidic hydroxyl group makes **4-(4-Hydroxyphenyl)benzaldehyde** a valuable intermediate in several areas:

- **Pharmaceutical Synthesis:** It serves as a precursor for the synthesis of various biologically active molecules. The aldehyde can be a handle for forming Schiff bases or for carbon-carbon bond-forming reactions, while the hydroxyl group can be etherified or esterified to modulate properties like solubility and metabolic stability. It is a building block for compounds with potential anti-inflammatory and anti-cancer properties.[5]
- **Materials Science:** This compound is used in the synthesis of specialty polymers, liquid crystals, and phenolic resins.[6] The rigid biphenyl core can impart desirable thermal and mechanical properties to the resulting materials.
- **Agrochemicals:** It is a precursor in the production of certain herbicides and fungicides, contributing to advancements in agricultural chemistry.[7]

Conclusion

4-(4-Hydroxyphenyl)benzaldehyde is a compound with a rich chemical profile that underpins its widespread use in science and industry. A thorough understanding of its physicochemical properties—from melting point and solubility to its spectroscopic signature—is essential for any researcher aiming to harness its synthetic potential. The experimental protocols and data presented in this guide offer a solid foundation for its application in the laboratory, facilitating the development of novel materials and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-(4-Hydroxyphenyl)benzaldehyde | 100980-82-3 [sigmaaldrich.cn]
2. 4-(4-Hydroxyphenyl)benzaldehyde | 100980-82-3 [chemicalbook.com]
3. researchgate.net [researchgate.net]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. nbinno.com [nbinno.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-(4-Hydroxyphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110983#physicochemical-properties-of-4-4-hydroxyphenyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com